4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound characterized by its chloro and benzamide functional groups, as well as a piperidine ring linked to a 2-methylpyridine moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Bifunctional protein GlmU . This protein plays a crucial role in the de novo biosynthetic pathway for UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for bacterial cell wall biosynthesis .
Mode of Action
It is known to interact with its target, the bifunctional protein glmu . The interaction likely results in the inhibition of the protein’s function, thereby disrupting the biosynthesis of bacterial cell walls .
Biochemical Pathways
The compound affects the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway . By inhibiting the function of Bifunctional protein GlmU, it disrupts the production of UDP-GlcNAc, a key component in the formation of bacterial cell walls .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and elimination (adme) properties can significantly impact its bioavailability .
Result of Action
The result of the compound’s action is the disruption of bacterial cell wall biosynthesis. This leads to the inhibition of bacterial growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the 2-methylpyridine moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the chloro and benzamide moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties contribute to the development of innovative solutions in these fields.
Comparison with Similar Compounds
4-Chloro-N-(piperidin-4-ylmethyl)benzamide
N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
4-Chloro-N-(1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
Uniqueness: 4-Chloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide stands out due to its specific structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-12-18(6-9-21-14)23-10-7-15(8-11-23)13-22-19(24)16-2-4-17(20)5-3-16/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKJCDACOUVMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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